

Roselipin 2A: A Chemical Biology Tool for Probing Diacylglycerol Acyltransferase Activity

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Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222

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Application Notes and Protocols

Roselipin 2A is a naturally occurring glycolipid isolated from the marine fungus *Gliocladium roseum* KF-1040.[1][2] As a member of the roselipin family, which also includes roselipins 1A, 1B, and 2B, it has garnered attention for its inhibitory activity against diacylglycerol acyltransferase (DGAT).[1][2][3] This enzyme plays a crucial role in the final step of triglyceride synthesis, making it a key target in metabolic disease research. The structural elucidation and recent total synthesis of related roselipins have paved the way for the development of **Roselipin 2A** as a valuable tool for chemical biologists investigating lipid metabolism and developing novel therapeutics.[1][2][4][5][6][7]

This document provides detailed application notes and protocols for the use of **Roselipin 2A** in chemical biology research, with a focus on its application as a DGAT inhibitor.

Quantitative Data Summary

The inhibitory activity of the roselipin family of compounds against DGAT has been previously reported. The following table summarizes the available quantitative data.

Compound	Target	Assay System	IC50 (μM)	Reference
Roselipins (1A, 1B, 2A, 2B)	Diacylglycerol Acyltransferase (DGAT)	Rat liver microsomes	15 - 22	[3]

Experimental Protocols

Chemical Synthesis of Roselipin 2A

Roselipin 2A is the 6''-O-acetyl derivative of Roselipin 1A.[4] The total synthesis of Roselipin 1A has been recently described.[1][2][5][6][7] The final step to obtain **Roselipin 2A** involves a selective acetylation of the 6''-hydroxyl group of the mannose moiety of Roselipin 1A.

Protocol for 6''-O-acetylation of Roselipin 1A:

- **Dissolution:** Dissolve Roselipin 1A in a suitable solvent system, such as a mixture of dichloromethane (DCM) and pyridine.
- **Cooling:** Cool the solution to 0°C in an ice bath.
- **Acetylation:** Add acetic anhydride dropwise to the cooled solution.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) to ensure the selective acetylation at the primary hydroxyl group.
- **Quenching:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with DCM.
- **Washing and Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- **Purification:** Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield **Roselipin 2A**.

In Vitro Diacylglycerol Acyltransferase (DGAT) Inhibition Assay

This protocol describes a cell-free assay to determine the inhibitory activity of **Roselipin 2A** on DGAT using rat liver microsomes as the enzyme source.

Materials:

- Rat liver microsomes
- **Roselipin 2A**
- 1,2-Dioleoyl-sn-glycerol (DAG)
- [^{14}C]Oleoyl-CoA
- Bovine serum albumin (BSA)
- Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.4)
- Scintillation cocktail
- Scintillation counter

Protocol:

- **Microsome Preparation:** Prepare rat liver microsomes according to standard procedures.
- **Reaction Mixture Preparation:** In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, BSA, and DAG.
- **Inhibitor Addition:** Add varying concentrations of **Roselipin 2A** (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a vehicle control (DMSO alone).
- **Enzyme Addition:** Add the rat liver microsome preparation to initiate the reaction.
- **Substrate Addition:** Start the enzymatic reaction by adding [^{14}C]Oleoyl-CoA.
- **Incubation:** Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
- **Reaction Termination:** Stop the reaction by adding a mixture of isopropanol/heptane/water.
- **Lipid Extraction:** Vortex the mixture and centrifuge to separate the phases. The upper heptane phase contains the newly synthesized [^{14}C]triacylglycerol.
- **Quantification:** Transfer an aliquot of the heptane phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

- Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of **Roselipin 2A** and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Lipid Droplet Formation

This protocol outlines a method to assess the effect of **Roselipin 2A** on lipid droplet accumulation in a human hepatoma cell line (e.g., Huh7 or HepG2) upon oleic acid stimulation.

Materials:

- Huh7 or HepG2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **Roselipin 2A**
- Oleic acid complexed to BSA
- BODIPY 493/503 or Nile Red stain
- Formaldehyde solution (for fixing)
- Phosphate-buffered saline (PBS)
- Fluorescence microscope

Protocol:

- Cell Seeding: Seed Huh7 or HepG2 cells in a multi-well plate suitable for imaging and allow them to adhere overnight.
- Compound Treatment: Pre-treat the cells with varying concentrations of **Roselipin 2A** for 1-2 hours.
- Lipid Loading: Induce lipid droplet formation by adding oleic acid complexed to BSA to the cell culture medium and incubate for 16-24 hours.
- Cell Fixation: Wash the cells with PBS and fix with a formaldehyde solution.

- **Staining:** Wash the cells again with PBS and stain for lipid droplets using BODIPY 493/503 or Nile Red according to the manufacturer's instructions.
- **Imaging:** Acquire images using a fluorescence microscope.
- **Image Analysis:** Quantify the number and size of lipid droplets per cell using image analysis software (e.g., ImageJ).

Target Engagement and Identification Protocols

While DGAT is the known primary target of **Roselipin 2A**, the following protocols can be used to confirm target engagement in a cellular context and to identify potential off-targets.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the thermal stability of proteins in response to ligand binding. This protocol can be used to confirm the engagement of **Roselipin 2A** with DGAT in intact cells.

Protocol:

- **Cell Culture and Treatment:** Culture a suitable cell line (e.g., HEK293 cells overexpressing DGAT) and treat with **Roselipin 2A** or vehicle control.
- **Cell Harvesting and Lysis:** Harvest the cells, wash with PBS, and resuspend in PBS. Lyse the cells by freeze-thaw cycles.
- **Heating Gradient:** Aliquot the cell lysates into PCR tubes and heat them individually at different temperatures for a set time (e.g., 3 minutes).
- **Centrifugation:** Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
- **Supernatant Collection:** Collect the supernatants containing the soluble proteins.
- **Protein Analysis:** Analyze the amount of soluble DGAT in each sample by Western blotting using a DGAT-specific antibody.

- **Data Analysis:** Plot the amount of soluble DGAT as a function of temperature for both **Roselipin 2A**-treated and vehicle-treated samples. A shift in the melting curve indicates target engagement.

Activity-Based Protein Profiling (ABPP) Probe Synthesis and Application

To identify other potential cellular targets of **Roselipin 2A**, an activity-based probe can be synthesized and used in a competitive ABPP experiment.

Probe Synthesis Strategy:

Synthesize a derivative of **Roselipin 2A** that incorporates a "clickable" handle, such as an alkyne or azide group, at a position that is not critical for its biological activity. This could be achieved by modifying the synthesis of Roselipin 1A to include a precursor with the desired functional group.

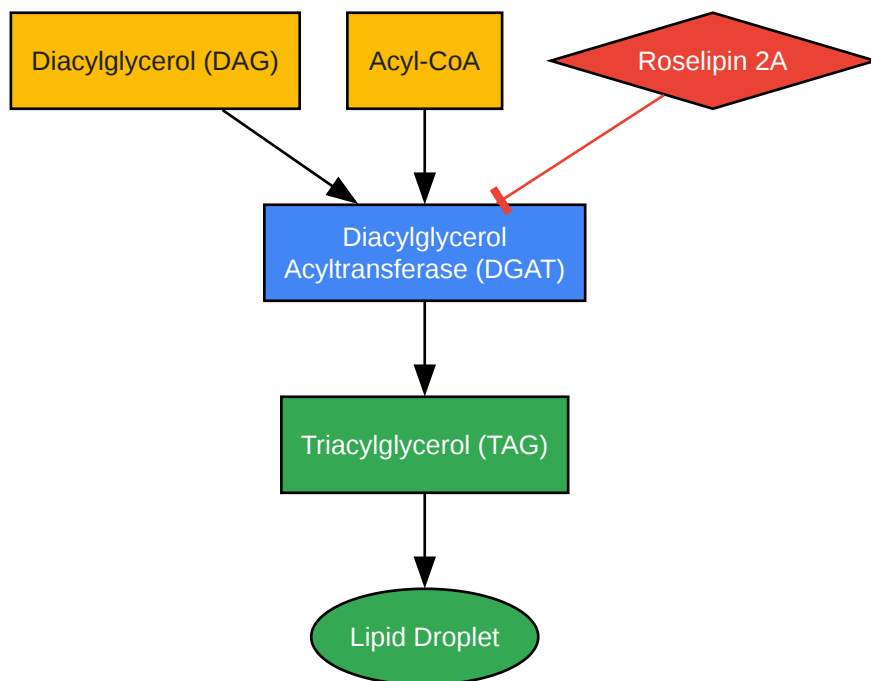
Competitive ABPP Protocol:

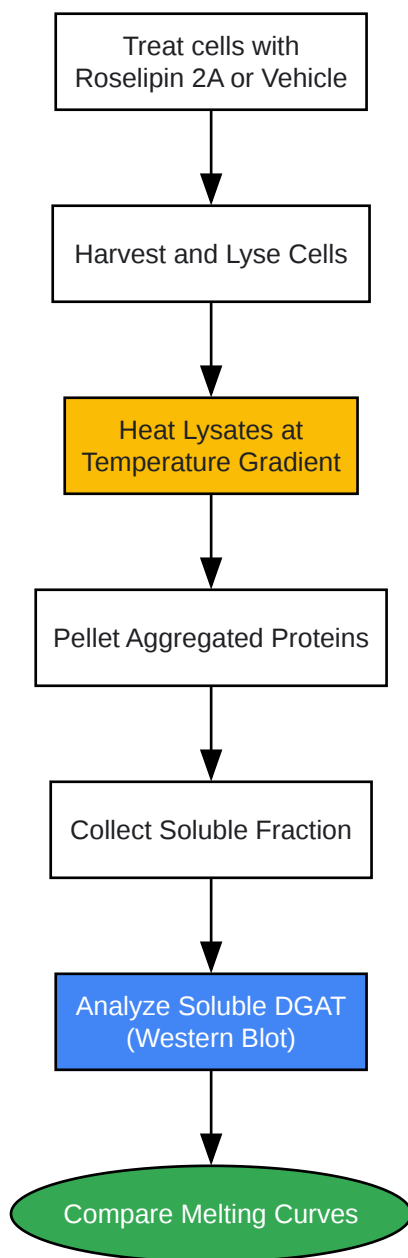
- **Cell Lysate Preparation:** Prepare a proteome lysate from a relevant cell line or tissue.
- **Competitive Inhibition:** Pre-incubate aliquots of the cell lysate with increasing concentrations of **Roselipin 2A**.
- **Probe Labeling:** Add the **Roselipin 2A**-based clickable probe to the lysates and incubate to allow for covalent labeling of target proteins.
- **Click Chemistry:** Perform a click reaction to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.
- **Protein Enrichment (for biotin tag):** If a biotin tag was used, enrich the labeled proteins using streptavidin beads.
- **Analysis:**
 - **Gel-based:** Separate the labeled proteins by SDS-PAGE and visualize by in-gel fluorescence scanning or streptavidin-blotting. A decrease in labeling intensity with

increasing **Roselipin 2A** concentration indicates a target protein.

- Mass Spectrometry-based: For a proteome-wide analysis, digest the enriched proteins and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizations





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